

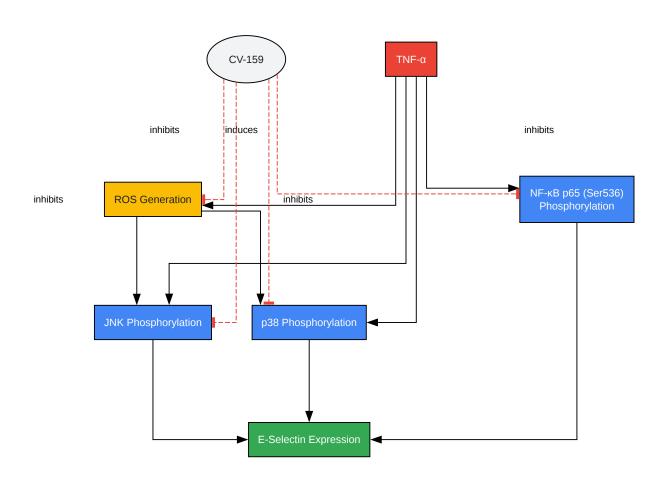
Signaling Pathway of CV-159 in TNF-α-Induced Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025



The following diagram illustrates the proposed signaling pathway through which **CV-159** exerts its anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF- α).





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Caption: Signaling pathway of CV-159 in endothelial cells.

Summary of Quantitative Data

The following table summarizes the key quantitative findings from the primary study on CV-159.



Experimental Model	Treatment	Concentration	Outcome	Result
Human Umbilical Vein Endothelial Cells (HUVECs)	CV-159 + TNF-α	10 μΜ	E-selectin Expression	Inhibition of TNF- α-induced expression
HUVECs	CV-159 + TNF-α	10 μΜ	VCAM-1 & ICAM-1 Expression	No inhibition of TNF-α-induced expression
HUVECs	CV-159 + TNF-α	10 μΜ	JNK, p38, NF-κB Phosphorylation	Inhibition of TNF- α-induced phosphorylation
HUVECs	CV-159 + TNF-α	10 μΜ	ROS Generation	Inhibition of TNF- α-induced generation
Smooth Muscle Cells (SMCs)	CV-159 + TNF-α	0.1-10 μΜ	VCAM-1 Expression	Concentration- dependent inhibition
Rat Model	CV-159 (p.o.)	5 and 10 mg/kg	Delayed Neuronal Death (CA1 region)	Significant protection
Rat Model	CV-159 (p.o.)	Not specified	Brain Infarct Size (MCA occlusion)	Diminished size
Rat Model	CV-159 (p.o.)	Not specified	Infarcted Cortex Water Content	Significant reduction

Experimental Protocols

Detailed methodologies for the key experiments are outlined below based on the available literature.[1]

Cell Culture and Treatment



Human umbilical vein endothelial cells (HUVECs) were pretreated with **CV-159** (10 μ M) for 30 minutes. Following pretreatment, TNF- α (10 ng/ml) was applied for either 20 minutes or 24 hours to induce an inflammatory response.

Western Blotting

Western blotting was employed to examine the expression of inflammatory markers and the activation of inflammatory signaling molecules. This technique was used to measure the levels of E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1). It was also used to assess the phosphorylation status of JNK, p38, and NF-κB p65 (Ser536).

Reactive Oxygen Species (ROS) Generation Assay

The generation of reactive oxygen species (ROS) was measured using 2',7'-dichlorodihydrofluorescein diacetate. This fluorescent probe is used to detect intracellular ROS.

In Vivo Studies

In vivo experiments were conducted in rats to assess the neuroprotective effects of **CV-159**.[2]

Ischemia Model

Transient forebrain ischemia was induced in rats for 15 minutes. **CV-159**, administered orally (p.o.) at doses of 5 and 10 mg/kg, was evaluated for its ability to protect against delayed neuronal death in the hippocampal CA1 region.

Stroke Model

Permanent middle cerebral artery (MCA) occlusion was performed in rats to create a model of stroke. The effect of **CV-159** on the size of the resulting brain infarct and the associated increase in water content in the infarcted cortex was evaluated.

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References

- 1. CV-159, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Signaling Pathway of CV-159 in TNF-α-Induced Inflammatory Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669345#literature-review-comparing-cv-159-studies]

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